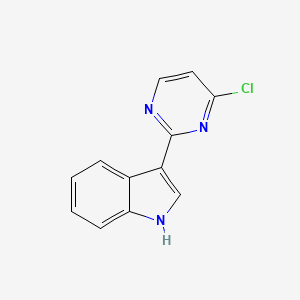

3-(4-chloropyrimidin-2-yl)-1H-indole

Description

Oncology Applications

- EGFR Inhibition: As a key intermediate in osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor, it contributes to selective targeting of T790M/L858R mutants in non-small cell lung cancer (NSCLC) .

- SIRT1 Modulation: Demonstrates inhibition of sirtuin-1 (IC₅₀ ≈ 2.1 µM), a NAD⁺-dependent deacetylase implicated in cancer metabolism .

Anti-Inflammatory Activity

- Cytokine Suppression: Reduces LPS-induced IL-6 and IL-8 production in human bronchial epithelial (HBE) cells at 5 µM, outperforming indomethacin in preclinical models .

Properties

IUPAC Name |

3-(4-chloropyrimidin-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-11-5-6-14-12(16-11)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMRRSISOOWZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC=CC(=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671828 | |

| Record name | 3-(4-Chloropyrimidin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146080-35-4 | |

| Record name | 3-(4-Chloropyrimidin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(4-Chloropyrimidin-2-yl)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H7ClN2, with a molecular weight of approximately 192.63 g/mol. The compound features an indole structure fused with a chloropyrimidine moiety, which is believed to contribute to its biological activities.

Anticancer Properties

Several studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including those from breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G0/G1 phase |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of mitochondrial function |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-α | 20 | 75 |

| IL-6 | 20 | 68 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- EGFR Inhibition : The compound has shown potential as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in the treatment of non-small-cell lung cancer (NSCLC) .

- Caspase Activation : It activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.

- NF-kB Pathway Modulation : The compound downregulates NF-kB signaling, reducing inflammation and cellular proliferation.

Study on Anticancer Activity

In a recent study, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Study on Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of the compound showed that it effectively reduced the production of pro-inflammatory cytokines in LPS-stimulated macrophages . This suggests its potential role in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory activity of pyrimidine derivatives, including 3-(4-chloropyrimidin-2-yl)-1H-indole. In vitro assays have demonstrated its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The IC50 values for these compounds were comparable to standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly as a selective inhibitor of the epidermal growth factor receptor (EGFR). This is particularly relevant in the treatment of non-small-cell lung cancer (NSCLC), where EGFR mutations are common. Compounds structurally related to this compound have shown promising results in inhibiting tumor growth in preclinical models .

Drug Metabolism Studies

Due to its inhibitory effects on cytochrome P450 enzymes, this compound is valuable in drug metabolism studies. Understanding how this compound interacts with metabolic pathways can aid in the development of safer and more effective therapeutic agents .

Development of Therapeutic Agents

The structural features of this compound make it an attractive candidate for further development into therapeutic agents targeting inflammatory diseases and cancers. Its ability to modulate key biological pathways suggests potential applications in treating conditions such as acute lung injury and other inflammatory disorders .

Case Study 1: Anti-inflammatory Screening

A study evaluated various derivatives of indole-pyrimidine compounds for their anti-inflammatory activity using LPS-induced human bronchial epithelial cells. Among the tested compounds, those with substitutions at the 4-position exhibited significant inhibition of IL-6 and IL-8 production, indicating their potential use in treating respiratory inflammatory conditions .

Case Study 2: Anticancer Efficacy

In another investigation focusing on NSCLC models, compounds related to this compound were tested for their efficacy against EGFR mutations. Results showed that these compounds effectively reduced tumor size and improved survival rates in animal models, highlighting their therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Insights

- In contrast, 3-[(4-substituted piperazin-1-yl)methyl]-1H-indole derivatives () exhibit cytotoxicity dependent on piperazine substitution, suggesting flexibility in optimizing side chains for target engagement . 3-(2-Aminopyrimidin-4-yl)indoles () demonstrate that replacing chlorine with an amino group shifts activity toward pain and inflammation modulation, highlighting the role of substituent electronics in biological targeting .

- Similarly, 3-(2-aminopyrimidin-4-yl)indoles are synthesized via guanidine-mediated cyclization (), suggesting shared methodologies .

Safety and Toxicity :

- The target compound’s hazard profile (H302, H315, H319) aligns with typical indole derivatives, whereas 5-(6-chloropyrimidin-4-yloxy)-1H-indole () has a distinct SDS, though specifics are unclear . Methylation at N1 () may reduce reactivity and toxicity .

Preparation Methods

Friedel-Crafts Alkylation Using Aluminum Chloride

- Procedure:

2,4-Dichloropyrimidine is reacted with 1H-indole or 1-methylindole in the presence of aluminum chloride (AlCl3) as a catalyst in solvents such as 1,2-dimethoxyethane (DME) or dichloromethane. The reaction is typically conducted at ambient temperature or heated moderately (around 80 °C) for 2–4 hours. - Reaction Mechanism:

AlCl3 activates the chloropyrimidine ring, facilitating electrophilic substitution at the 3-position of the indole ring. - Outcome:

Yields of this compound or its 1-methyl derivative are moderate to good (~60-70%). - Example:

Finlay et al. reported a 62% yield for 3-(2-chloropyrimidin-4-yl)-1-methylindole using this method with AlCl3 in DME at 80 °C, followed by aqueous workup and silica chromatography purification.

Palladium-Catalyzed Hydrogenation and Coupling

- Procedure:

3-(2-chloropyrimidin-4-yl)-1H-indole is subjected to catalytic hydrogenation in the presence of 10% palladium on carbon (Pd/C) under hydrogen atmosphere at room temperature, often in a solvent mixture of methanol, ethanol, isopropanol, tetrahydrofuran, or dioxane. - Purpose:

This method is primarily used for the selective reduction or modification of substituents on the indole or pyrimidine rings. - Reaction Conditions:

The molar ratio of formaldehyde to indole derivative can vary from 1:1 to 1:50, with 1:3 being preferred for optimal yield. - Outcome:

This method provides a simple, safe, and scalable route to 3-(2-chloropyrimidin-4-yl)-1-methylindole derivatives.

Alkylation Using Sodium Hydride and Methyl Iodide

- Procedure:

3-(2-chloropyrimidin-4-yl)-1H-indole is treated with sodium hydride (NaH) in tetrahydrofuran (THF) at 0 °C to generate the indole anion, followed by the addition of methyl iodide (CH3I) to methylate the nitrogen atom at the 1-position. - Reaction Conditions:

The reaction is conducted at 0 °C for 0.5 hours with NaH, then methyl iodide is added and stirred for an additional 3 hours. - Yield:

High yields (~96%) of 3-(2-chloropyrimidin-4-yl)-1-methylindole have been reported using this method.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | 2,4-Dichloropyrimidine, AlCl3, 1H-indole | 80 °C, 2–4 h, DME solvent | ~62 | Straightforward, scalable | Requires Lewis acid, moderate yield |

| Palladium-Catalyzed Reaction | 3-(2-chloropyrimidin-4-yl)-1H-indole, Pd/C, H2, formaldehyde | Room temp, alcohol solvents, variable molar ratios | Not specified, scalable | Safe, easy to scale | Requires Pd catalyst, hydrogen gas |

| Alkylation with NaH/CH3I | 3-(2-chloropyrimidin-4-yl)-1H-indole, NaH, methyl iodide | 0 °C, THF, 3.5 h total | ~96 | High yield, selective methylation | Use of strong base and toxic alkyl halide |

Detailed Research Findings and Notes

The Friedel-Crafts method is well-documented and allows direct coupling of the pyrimidine and indole rings but may produce side products due to the strong Lewis acid environment.

The palladium-catalyzed hydrogenation method is advantageous for its mild conditions and safety profile, making it suitable for scale-up and industrial applications.

The alkylation method using sodium hydride and methyl iodide is highly efficient for preparing N-methyl derivatives of the compound, demonstrating excellent yields and purity, which is critical for pharmaceutical intermediates.

Modifications in solvent choice (e.g., methanol preferred in Pd-catalyzed reactions) and molar ratios significantly impact reaction efficiency and product purity.

The compound’s synthesis is often a key step in preparing more complex derivatives for biological activity studies, including anti-cancer agents.

Q & A

Basic: What synthetic strategies are effective for preparing 3-(4-chloropyrimidin-2-yl)-1H-indole derivatives?

Methodological Answer:

Key approaches include:

- Cyclization reactions : Reacting indole precursors with 4-chloropyrimidine derivatives under basic conditions (e.g., NaOPr) to form the pyrimidine-indole hybrid structure .

- Cross-coupling : Suzuki-Miyaura coupling using boronic acids or esters to introduce substituents at specific positions .

- Functional group interconversion : For example, substituting chlorine on the pyrimidine ring via nucleophilic aromatic substitution .

Optimization Tips : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradient elution (e.g., hexane/ethyl acetate).

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- H NMR : Confirm the indole NH proton (δ 10–12 ppm) and pyrimidine protons (δ 8.5–9.5 ppm). Compare with analogs like 3-(piperidin-4-yl)-1H-indole derivatives .

- HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H] for CHClN) with <2 ppm error .

- IR Spectroscopy : Identify C-Cl stretches (600–800 cm) and indole N-H bends (3400–3500 cm) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound in serotonin receptor research?

Methodological Answer:

- Core modifications : Replace the 4-chloropyrimidine with bioisosteres (e.g., 4-fluoropyrimidine) to assess halogen effects on 5-HT receptor binding .

- Substituent variations : Introduce methyl or methoxy groups at the indole C-5 position to evaluate steric/electronic effects on postsynaptic agonism .

- Pharmacophore mapping : Use Molecular Operating Environment (MOE) software to model interactions between the chloropyrimidine moiety and SERT binding pockets .

Validation : Perform radioligand displacement assays (e.g., H-8-OH-DPAT for 5-HT) and functional cAMP assays .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay standardization : Compare results across studies using identical receptor isoforms (e.g., human vs. rat 5-HT) and buffer conditions .

- Orthogonal techniques : Combine radioligand binding with functional assays (e.g., ERK phosphorylation) to distinguish binding affinity from efficacy .

- Structural analysis : Perform X-ray crystallography or molecular docking to identify conformational changes in receptor-ligand complexes .

Advanced: What computational methods predict metabolic pathways or enzymatic interactions?

Methodological Answer:

- Enzyme docking : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4) or indole-modifying enzymes like 3-[(E)-2-isocyanoethenyl]-1H-indole synthase .

- ADMET prediction : Employ SwissADME to estimate bioavailability, logP, and potential toxicity liabilities .

- QM/MM simulations : Study reaction mechanisms (e.g., oxidative dechlorination) at the pyrimidine ring using Gaussian 16 .

Advanced: How to optimize synthetic yields for complex derivatives (e.g., indole-pyrido[2,3-d]pyrimidine hybrids)?

Methodological Answer:

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h for cyclization steps while maintaining >85% yield .

- Catalyst screening : Test Pd(OAc)/XPhos for Suzuki couplings to minimize byproducts .

- Solvent optimization : Use DMF:HO (4:1) for hydrophilic intermediates or toluene for hydrophobic substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.